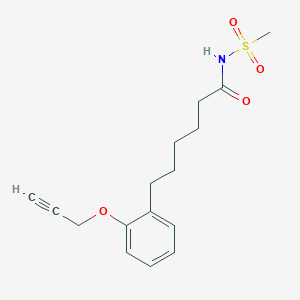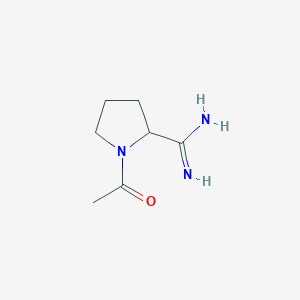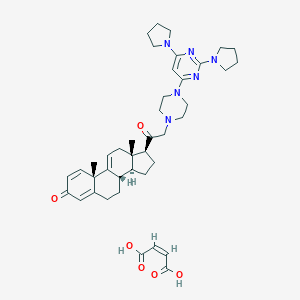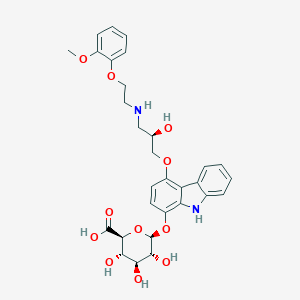
1-Hydroxycarvedilol O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxycarvedilol O-glucuronide is a metabolite of carvedilol, a beta-blocker that is used in the treatment of heart failure and hypertension. Carvedilol is metabolized in the liver to form several metabolites, including 1-Hydroxycarvedilol O-glucuronide, which has been shown to have significant pharmacological activity.
Mecanismo De Acción
The mechanism of action of 1-Hydroxycarvedilol O-glucuronide is similar to that of carvedilol. It acts as a non-selective beta-blocker, blocking both beta-1 and beta-2 adrenergic receptors. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension. In addition, 1-Hydroxycarvedilol O-glucuronide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxycarvedilol O-glucuronide has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension. In addition, it has been shown to have antioxidant properties, which may help to protect against oxidative stress. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Hydroxycarvedilol O-glucuronide in lab experiments is that it is a metabolite of carvedilol, which is a well-studied beta-blocker. This means that there is already a significant amount of research on the pharmacology and mechanism of action of carvedilol, which can be useful in designing experiments with 1-Hydroxycarvedilol O-glucuronide. One limitation of using 1-Hydroxycarvedilol O-glucuronide in lab experiments is that it is a metabolite of carvedilol, which means that it may not have the same pharmacological properties as carvedilol itself.
Direcciones Futuras
There are several future directions for research on 1-Hydroxycarvedilol O-glucuronide. One area of research could be to investigate the potential anti-inflammatory effects of 1-Hydroxycarvedilol O-glucuronide in more detail. Another area of research could be to investigate the potential antioxidant properties of 1-Hydroxycarvedilol O-glucuronide. Finally, further studies could be conducted to investigate the pharmacology and mechanism of action of 1-Hydroxycarvedilol O-glucuronide in more detail.
Métodos De Síntesis
The synthesis method of 1-Hydroxycarvedilol O-glucuronide involves the use of glucuronic acid and 1-Hydroxycarvedilol. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid to the hydroxyl group of 1-Hydroxycarvedilol. This process results in the formation of 1-Hydroxycarvedilol O-glucuronide.
Aplicaciones Científicas De Investigación
1-Hydroxycarvedilol O-glucuronide has been the subject of several scientific research studies. It has been shown to have significant pharmacological activity, including beta-blocking and antioxidant properties. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.
Propiedades
Número CAS |
136657-37-9 |
|---|---|
Nombre del producto |
1-Hydroxycarvedilol O-glucuronide |
Fórmula molecular |
C30H34N2O11 |
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[4-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-4-5-9-20(19)40-13-12-31-14-16(33)15-41-21-10-11-22(24-23(21)17-6-2-3-7-18(17)32-24)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1 |
Clave InChI |
OVZIZPFHZAJOCG-IVODMCMDSA-N |
SMILES isomérico |
COC1=CC=CC=C1OCCNC[C@H](COC2=C3C4=CC=CC=C4NC3=C(C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
SMILES canónico |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Otros números CAS |
136657-37-9 |
Sinónimos |
1-hydroxycarvedilol O-glucuronide 1-hydroxycarvedilol O-glucuronide, (S)-isomer 1-OHCG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



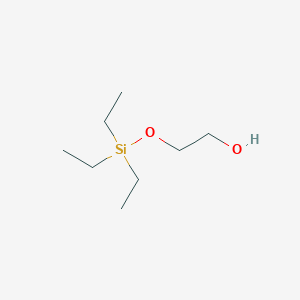
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
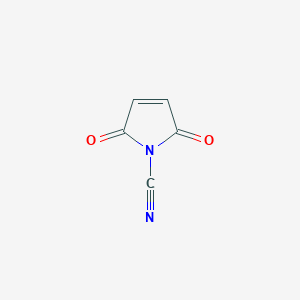
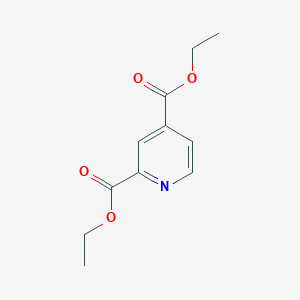
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
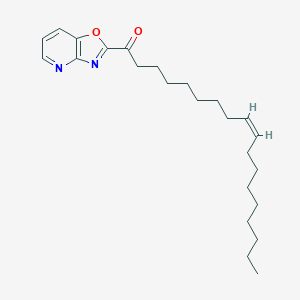
![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)
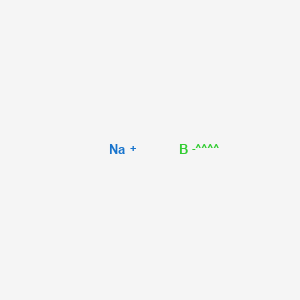
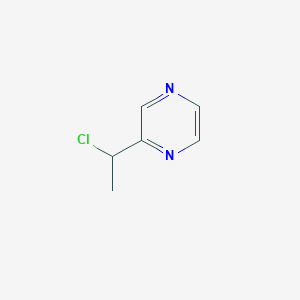
![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)
